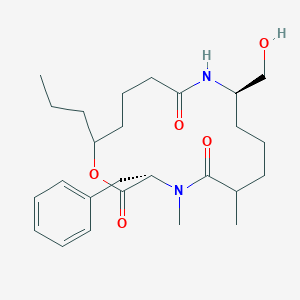
Haliclamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haliclamide is a natural product found in Haliclona with data available.
Aplicaciones Científicas De Investigación
Anticancer Activity
Cytotoxicity Against Cancer Cell Lines
Haliclamide has demonstrated significant antiproliferative activity against various human cancer cell lines. Key findings include:
- Non-Small Cell Lung Cancer : this compound exhibited an IC50 value of 4.0 μg/mL against NSCLC-N6 cells, indicating potent cytotoxic effects .
- Broad Spectrum Activity : In studies assessing its efficacy against multiple cancer types, this compound showed high micromolar range activity, suggesting potential as a chemotherapeutic agent .
Mechanisms of Action
The mechanisms underlying this compound's cytotoxic effects are still under investigation. Initial studies suggest that it may induce apoptosis in cancer cells, disrupting normal cellular processes and promoting cell death .
Synthesis and Derivatives
The total synthesis of this compound has been achieved through innovative chemical methods. Researchers have synthesized both natural and non-natural isomers to study their biological activities. The synthetic approach allows for the modification of the compound to enhance its efficacy or reduce toxicity .
Table 1: Summary of Synthetic Approaches to this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Ring-Closing Metathesis | Utilizes Grubbs catalyst for macrocyclization | High |
| Enantiomer Synthesis | Produces both natural and synthetic isomers | Moderate |
| Isomerization Techniques | Sequential reactions to achieve desired configurations | Variable |
Propiedades
Fórmula molecular |
C26H40N2O5 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
(3S,10R)-3-benzyl-10-(hydroxymethyl)-4,6-dimethyl-16-propyl-1-oxa-4,11-diazacyclohexadecane-2,5,12-trione |
InChI |
InChI=1S/C26H40N2O5/c1-4-10-22-15-9-16-24(30)27-21(18-29)14-8-11-19(2)25(31)28(3)23(26(32)33-22)17-20-12-6-5-7-13-20/h5-7,12-13,19,21-23,29H,4,8-11,14-18H2,1-3H3,(H,27,30)/t19?,21-,22?,23+/m1/s1 |
Clave InChI |
SGJNUKUCBPFPJZ-RGDLAARNSA-N |
SMILES isomérico |
CCCC1CCCC(=O)N[C@H](CCCC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C)CO |
SMILES canónico |
CCCC1CCCC(=O)NC(CCCC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C)CO |
Sinónimos |
haliclamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















